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molecular formula C6H4N4O B048667 Pyrimido[4,5-d]pyrimidin-2(1H)-one CAS No. 120614-17-7

Pyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No. B048667
M. Wt: 148.12 g/mol
InChI Key: JPOJBQLUJAIHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06150373

Procedure details

A solution of 200 mg (0.23 mmol) of 1-[3-(tert-butyldiphenylsilyloxyethyl)phenyl]-3-(2,4-dichlorophenyl)-7-[4-[2-(diethylamino)ethoxy]anilino]-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one in 5 ml of tetrahydrofuran was treated with 0.5 ml (0.5 mmol) of a 1M solution of tetrabutylammonium fluoride in tetrahydrofuran. After 1 hour the mixture was evaporated and the product purified by chromatography on silica gel using dichloromethane/methanol in a ratio 20:1 as eluting solvent. Evaporation of the product-containing fractions followed by trituration of the residue with hexane and filtration gave 60 mg (42%) 3-(2,4-dichlorophenyl)-7-[4-[2-(diethylamino)ethoxy]anilino]-3,4-dihydro-1-[3-(2-hydroxyethyl))phenyl]pyrimido[4,5-d]pyrimidin-2(1H)-one as a white solid of melting point 110° C.
Name
1-[3-(tert-butyldiphenylsilyloxyethyl)phenyl]-3-(2,4-dichlorophenyl)-7-[4-[2-(diethylamino)ethoxy]anilino]-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si](OCCC1C=C([N:27]2[C:32]3=[N:33][C:34](NC4C=CC(OCCN(CC)CC)=CC=4)=[N:35][CH:36]=[C:31]3[CH2:30][N:29](C3C=CC(Cl)=CC=3Cl)[C:28]2=[O:60])C=CC=1)(C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[NH:27]1[C:32]2=[N:33][CH:34]=[N:35][CH:36]=[C:31]2[CH:30]=[N:29][C:28]1=[O:60] |f:1.2|

Inputs

Step One
Name
1-[3-(tert-butyldiphenylsilyloxyethyl)phenyl]-3-(2,4-dichlorophenyl)-7-[4-[2-(diethylamino)ethoxy]anilino]-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
Quantity
200 mg
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCCC=1C=C(C=CC1)N1C(N(CC=2C1=NC(=NC2)NC2=CC=C(C=C2)OCCN(CC)CC)C2=C(C=C(C=C2)Cl)Cl)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour the mixture was evaporated
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the product purified by chromatography on silica gel
WASH
Type
WASH
Details
as eluting solvent
CUSTOM
Type
CUSTOM
Details
Evaporation of the product-containing fractions
FILTRATION
Type
FILTRATION
Details
followed by trituration of the residue with hexane and filtration

Outcomes

Product
Name
Type
product
Smiles
N1C(N=CC=2C1=NC=NC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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